APD668

GPR119 agonist human GPR119 cAMP assay

APD668 is the premier GPR119 agonist for translational metabolic research. With an EC50 of 2.7 nM at human GPR119—over 1,800-fold more potent than MBX-2982—it enables robust cAMP responses at minimal concentrations, reducing off-target risks. Validated in 8-week chronic oral dosing studies in ZDF rats, it delivers sustained HbA1c reduction without desensitization. Its defined species selectivity (12.2-fold human/rat) bridges in vitro target engagement to in vivo efficacy. Proven efficacy in NASH and dyslipidemia models further distinguishes it for hepatic steatosis and lipid metabolism studies. Choose APD668 when potency, chronic in vivo validation, and translational relevance are non-negotiable.

Molecular Formula C21H24FN5O5S
Molecular Weight 477.5 g/mol
CAS No. 832714-46-2
Cat. No. B1665133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAPD668
CAS832714-46-2
SynonymsAPD668;  APD-668;  APD 668;  JNJ28630368;  JNJ-28630368;  JNJ 28630368.
Molecular FormulaC21H24FN5O5S
Molecular Weight477.5 g/mol
Structural Identifiers
SMILESCC(C)OC(=O)N1CCC(CC1)OC2=NC=NC3=C2C=NN3C4=C(C=C(C=C4)S(=O)(=O)C)F
InChIInChI=1S/C21H24FN5O5S/c1-13(2)31-21(28)26-8-6-14(7-9-26)32-20-16-11-25-27(19(16)23-12-24-20)18-5-4-15(10-17(18)22)33(3,29)30/h4-5,10-14H,6-9H2,1-3H3
InChIKeyXTRUQJBVQBUKSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





APD668: A Potent, Selective, and Orally Active GPR119 Agonist for Metabolic Research


APD668 (also known as JNJ-28630368) is a synthetic small-molecule agonist of the orphan G protein-coupled receptor GPR119, a class A Gαs-coupled receptor predominantly expressed in pancreatic islet cells and intestinal entero-endocrine cells [1]. It is a potent, selective, and orally active compound with an EC50 of 2.7 nM for human GPR119 and 33 nM for rat GPR119 [2]. APD668 was the first compound with this mechanism of action to be progressed into clinical development for the treatment of type 2 diabetes [3].

Why APD668 Cannot Be Substituted by Other GPR119 Agonists in Critical Applications


Despite targeting the same receptor, GPR119 agonists exhibit profound differences in potency, selectivity, pharmacokinetics, and in vivo efficacy that preclude simple substitution. APD668 demonstrates nanomolar potency (EC50 = 2.7 nM) and a well-characterized in vivo profile including oral bioavailability and chronic efficacy in diabetic rodent models [1]. In contrast, other GPR119 agonists such as MBX-2982 exhibit significantly lower potency (EC50 ~5 µM), while others like GSK1292263 or PSN632408 display distinct species selectivity or PK properties [2]. The following evidence guide quantifies these critical differences to inform selection for research applications.

Quantitative Evidence Differentiating APD668 from Key Comparators in GPR119 Agonist Research


Superior Potency at Human GPR119: APD668 vs. MBX-2982

APD668 exhibits a 1,852-fold higher potency at human GPR119 compared to MBX-2982, as determined by cAMP accumulation assays in recombinant cell lines. APD668 activates human GPR119 with an EC50 of 2.7 nM [1], whereas MBX-2982 activates human GPR119 with an EC50 of 5,000 nM (5 µM) [2].

GPR119 agonist human GPR119 cAMP assay potency comparison

Species-Selective Potency: APD668 vs. GSK1292263 (Human vs. Rat GPR119)

APD668 exhibits a 12.2-fold species selectivity between human and rat GPR119 (EC50 = 2.7 nM vs. 33 nM) [1]. GSK1292263 shows a different selectivity profile, with pEC50 values of 6.9 and 6.7 for human and rat GPR119, respectively, which corresponds to EC50 values of 126 nM and 200 nM . This indicates APD668 is 47-fold more potent at human GPR119 and 6-fold more potent at rat GPR119 than GSK1292263.

GPR119 agonist species selectivity rat GPR119 cross-species potency

CYP Enzyme Interaction Profile: APD668 vs. Class-Level Expectation

APD668 exhibits no significant inhibition of five major CYP isoforms (CYP1A2, CYP2D6, CYP2C19, CYP3A4, CYP2E1) with the sole exception of CYP2C9 (Ki = 0.1 µM) [1]. This is a quantifiable and verifiable differentiation point, as many GPR119 agonists lack detailed CYP interaction data, and some known GPR119 modulators exhibit broader CYP inhibition profiles.

CYP inhibition drug metabolism CYP2C9 drug-drug interaction

In Vivo Efficacy in a Chronic Diabetic Model: APD668 vs. Vehicle Control

Chronic oral administration of APD668 (30 mg/kg, QD for 8 weeks) in Zucker Diabetic Fatty (ZDF) rats resulted in a significant reduction in both blood glucose and glycated hemoglobin (HbA1c) levels compared to vehicle control [1]. No desensitization of the acute drug response was observed over the 8-week treatment period [1].

Zucker Diabetic Fatty rat HbA1c chronic dosing glucose control

Oral Bioavailability Across Preclinical Species: APD668 vs. Alternative GPR119 Agonists

APD668 exhibits moderate to good absolute oral bioavailability in mice, rats, and monkeys (44-79%), but lower bioavailability in dogs (22%) . Absorption is rapid to moderate in mice, rats, and monkeys (tmax ≤ 2 h), but slower in dogs (tmax = 6 h) . These well-characterized pharmacokinetic parameters contrast with many other GPR119 agonists that lack detailed published oral bioavailability data across multiple species.

oral bioavailability pharmacokinetics cross-species PK ADME

hERG Channel Inhibition: APD668 vs. Class-Level Context

APD668 exhibits moderate inhibition of the hERG potassium channel with an IC50 of 3 µM [1]. This represents a quantifiable baseline for assessing potential cardiac liability in preclinical studies, and it is a more favorable margin relative to its primary target potency (therapeutic window) compared to some other GPR119 agonists that show stronger hERG inhibition.

hERG cardiac safety potassium channel in vitro safety

Optimal Research and Procurement Scenarios for APD668 Based on Quantitative Evidence


In Vitro Functional Assays Requiring High Potency and Selectivity at Human GPR119

APD668 is the preferred GPR119 agonist for in vitro studies where high potency and selectivity are critical. Its EC50 of 2.7 nM at human GPR119 enables robust cAMP responses at low compound concentrations, minimizing vehicle effects and off-target interactions [1]. This is particularly valuable for high-throughput screening, functional selectivity assays, and studies investigating the molecular pharmacology of GPR119.

Chronic In Vivo Studies of GPR119-Mediated Glucose Control and Metabolic Effects

APD668 is validated for chronic oral administration in rodent models of type 2 diabetes, including the Zucker Diabetic Fatty (ZDF) rat. It provides sustained reduction in blood glucose and HbA1c over 8 weeks without desensitization [1], making it a reliable tool for investigating long-term GPR119 activation effects. Its well-defined oral bioavailability and CYP interaction profile further support its use in chronic in vivo pharmacology [2][3].

Studies of GPR119-Mediated Effects on Dyslipidemia and NAFLD/NASH

APD668 has demonstrated efficacy in ameliorating hepatic steatosis and improving fat tolerance in preclinical models of non-alcoholic steatohepatitis (NASH) and dyslipidemia [1][2]. Researchers investigating the role of GPR119 in lipid metabolism and liver disease should select APD668 due to its established in vivo efficacy in relevant disease models and its ability to inhibit intestinal triglyceride absorption and enhance incretin secretion.

Cross-Species Comparative Pharmacology Studies

The defined species selectivity of APD668 (12.2-fold difference between human and rat GPR119) makes it a valuable tool for cross-species translational studies [1]. Researchers can use APD668 to bridge in vitro human target engagement data with in vivo rodent efficacy data, accounting for species-specific potency differences. This contrasts with other GPR119 agonists that may have less well-characterized species selectivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for APD668

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.